Boc-Ser(Ala-Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

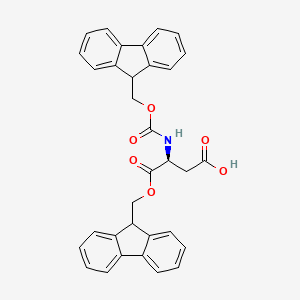

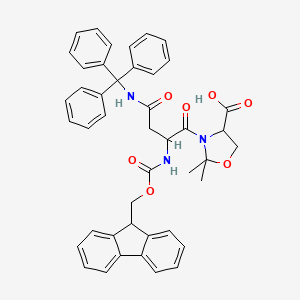

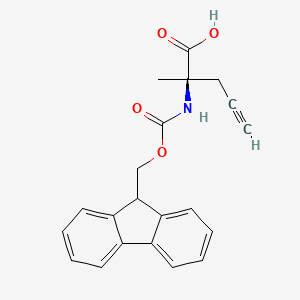

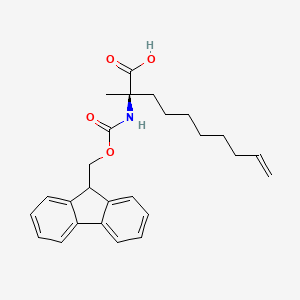

Boc-Ser(Ala-Fmoc)-OH, otherwise known as t-Butoxycarbonyl-L-serine(2-amino-2-phenylacetamido)-4-methyl-phenoxyacetate, is an important organic compound used in organic synthesis. It is a versatile reagent used in peptide synthesis and has a wide range of applications in biochemistry and medicinal chemistry. It is a widely used reagent in the synthesis of peptides, proteins and other biological compounds. It is important in the development of new drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

Peptide Synthesis

“Boc-Ser(Fmoc-Ala)-OH” is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Green Chemistry

The compound is also relevant in the field of green chemistry . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS), and “Boc-Ser(Fmoc-Ala)-OH” plays a crucial role in these processes .

Preparation of Azidopeptides

“Boc-Ser(Fmoc-Ala)-OH” is used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has initiated an increased demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .

Cost-Effective Synthesis

The compound is also significant in the cost-effective synthesis of azido and alkyne amino acids . Due to the high cost of these amino acids in peptide chemistry, researchers have investigated the in-house preparation of a set of Fmoc azido amino acids .

Drug Development

“Boc-Ser(Fmoc-Ala)-OH” is gaining considerable attention in drug development . Peptides are potential drugs, and the Fmoc/tBu solid-phase synthesis, which uses “Boc-Ser(Fmoc-Ala)-OH”, is the method of choice for the synthesis of these molecules .

Environmental Impact

The compound is also relevant in reducing the environmental impact of peptide synthesis . The adoption of green solvents in current synthetic schemes will translate into a smaller impact on the environment and human health .

properties

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCOUIAJPRCEQ-BTYIYWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Fmoc-Ala)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)